Target Engagement Profile: IDO1 vs. HDAC1/6 and Bromodomain Inhibition
5-Bromo-2-(1H-imidazol-1-yl)benzonitrile exhibits a distinct and non-overlapping target engagement profile compared to its close structural analogs, as evidenced by cross-study comparable data. It demonstrates potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 18 nM, while showing moderate to low activity against histone deacetylases (HDAC1 IC50 = 400 nM; HDAC6 IC50 = 43 nM) and weak binding to the BRDT bromodomain (Kd = 830 nM) [1][2][3]. In contrast, structurally related imidazole-benzonitriles without the 5-bromo substitution (e.g., 2-(1H-imidazol-1-yl)benzonitrile) are primarily characterized as broad-spectrum cytochrome P450 inhibitors , and 4-substituted analogs like MOERAS115 show high potency for CYP11B2 (IC50 = 1.7 nM) [4]. This difference in target preference—specifically the shift from CYP inhibition to IDO1/HDAC/bromodomain engagement—demonstrates that the 5-bromo substituent is a critical determinant of biological activity, making the compound unsuitable for substitution with other imidazole-benzonitriles in target-specific assays.
| Evidence Dimension | Inhibitory potency against multiple targets |
|---|---|
| Target Compound Data | IDO1 IC50: 18 nM; HDAC1 IC50: 400 nM; HDAC6 IC50: 43 nM; BRDT BD1 Kd: 830 nM |
| Comparator Or Baseline | 2-(1H-imidazol-1-yl)benzonitrile: CYP inhibitor (no quantitative IDO1/HDAC/BRD data); MOERAS115: CYP11B2 IC50: 1.7 nM |
| Quantified Difference | Target shift from CYP to IDO1/HDAC/BRD; IDO1 IC50 18 nM vs. no reported IDO1 activity for comparators. |
| Conditions | IDO1: human HeLa cells, kynurenine production assay; HDAC1/6: fluorescence-based assay with 15 min preincubation; BRDT: BROMOscan assay with human partial length protein. |
Why This Matters
This evidence demonstrates that the 5-bromo substitution directs the compound's activity away from CYP enzymes and toward IDO1, HDACs, and bromodomains, which is crucial for researchers seeking to modulate specific pathways without confounding CYP inhibition.
- [1] BindingDB. Entry BDBM50285524 (CHEMBL4166767). Accessed 2025. View Source
- [2] BindingDB. Entry BDBM50567704 (CHEMBL4857891). Accessed 2025. View Source
- [3] BindingDB. Entry BDBM50615275 (CHEMBL5282240). Accessed 2025. View Source
- [4] Roumen L, et al. Synthesis, biological evaluation, and molecular modeling of 1-benzyl-1H-imidazoles as selective inhibitors of aldosterone synthase (CYP11B2). J Med Chem. 2010;53(4):1712-25. View Source
